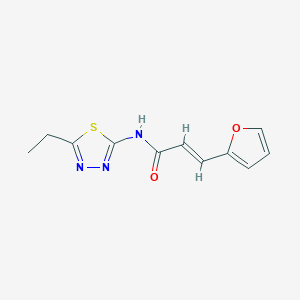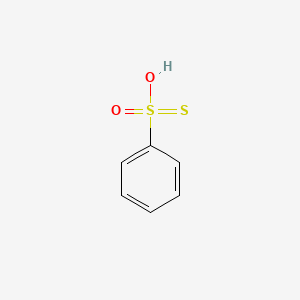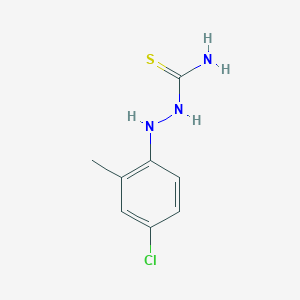![molecular formula C19H24N2O3S B1224032 N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1224032.png)
N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide is a member of acetamides and an anilide.
Applications De Recherche Scientifique
Biological Responses and Environmental Toxicology :
- Acetamide derivatives have commercial importance and their biological responses vary qualitatively and quantitatively. The type and amount of information available reflect the biology of the material and its usage or proposed usage. The last decades have seen a significant expansion in our understanding of the biological consequences of exposure to these compounds, including environmental toxicology data not available in earlier reviews (Kennedy, 2001).
Chemical Reactivity and Utility in Heterocyclic Synthesis :
- Compounds like 2-cyano-N-(2-hydroxyethyl) acetamide serve as important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems. The method of preparation and the chemical reactivity of such compounds have been systematically and comprehensively surveyed (Gouda et al., 2015).
Advanced Oxidation Process in Degradation :
- The degradation of compounds like acetaminophen through advanced oxidation processes (AOPs) is a topic of great interest due to water scarcity and the accumulation of recalcitrance compounds in the environment. Different AOP systems used in this process result in various kinetics, mechanisms, and by-products, with a comprehensive review available on the degradation pathways, by-products, and their biotoxicity (Qutob et al., 2022).
Carcinogenicity Studies in Thiophene Analogues :
- Thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity, with in vitro activity profiles observed for these compounds indicating potential carcinogenicity. However, their overall chemical and biological behavior casts doubt on their capability to elicit tumors in vivo. The degree of reliance on in vitro predictions for potential carcinogenicity in structurally new compounds is critical (Ashby et al., 1978).
Pharmacological Properties of Related Compounds :
- A review focusing on piracetam and its derivatives, which are utilized as nootropic drugs, provides insight into different biological activities associated with these compounds. The review emphasizes synthetic methodologies and promising effects in managing and treating several diseases (Dhama et al., 2021).
Paracetamol and Acetaminophen Studies :
- Various studies highlight the significant usage, metabolic pathways, and the therapeutic as well as toxicological aspects of paracetamol and acetaminophen. These include insights into the genetic differences in metabolism, clinical applications, and the historical perspective on its usage and associated risks (Zhao & Pickering, 2011); (Marzuillo et al., 2014); (Brune et al., 2015).
Propriétés
Nom du produit |
N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide |
|---|---|
Formule moléculaire |
C19H24N2O3S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-[4-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-11-18(14(2)21(13)9-10-24-4)19(23)12-25-17-7-5-16(6-8-17)20-15(3)22/h5-8,11H,9-10,12H2,1-4H3,(H,20,22) |
Clé InChI |
WQBKGTJPOPZNAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1223949.png)
![N-[2-[(phenylmethyl)amino]-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223950.png)

![[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1223958.png)

![4-fluoro-N-(4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B1223961.png)
![4-[[6-[(2-Methyl-5-thieno[2,3-e][1,3]benzothiazolyl)oxy]-3-pyridinyl]sulfonyl]morpholine](/img/structure/B1223962.png)


![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1223967.png)

![2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid](/img/structure/B1223971.png)
![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B1223973.png)
![N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)